molecular formula C15H14O3 B1218948 Phenethyl salicylate CAS No. 87-22-9

Phenethyl salicylate

Cat. No.: B1218948
CAS No.: 87-22-9
M. Wt: 242.27 g/mol
InChI Key: YNMSDIQQNIRGDP-UHFFFAOYSA-N
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Description

Phenethyl salicylate is an organic compound with the molecular formula C15H14O3. It is a white to light yellow crystalline powder known for its faint but persistent rose-like odor, reminiscent of hyacinth and carnation. This compound is used in various applications, including as a fragrance ingredient in cosmetics and personal care products.

Biochemical Analysis

Biochemical Properties

Phenethyl salicylate plays a role in various biochemical reactions, primarily due to its structural similarity to salicylic acid. It interacts with enzymes such as cyclooxygenase (COX), inhibiting its activity and thereby reducing the formation of prostaglandins, which are involved in inflammation and pain pathways . Additionally, this compound can interact with proteins and other biomolecules through ester bonds, influencing their stability and function.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways by modulating the activity of enzymes like COX . This modulation can lead to changes in gene expression and cellular metabolism, particularly in pathways related to inflammation and pain response. In some studies, this compound has been observed to affect cell proliferation and apoptosis, although the exact mechanisms remain to be fully elucidated .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes . By binding to the active site of COX, this compound prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain. This inhibition can also lead to changes in gene expression, as the reduced levels of prostaglandins can alter the signaling pathways that regulate inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to high temperatures or acidic environments . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of reducing inflammation and modulating gene expression . The exact temporal dynamics of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, it has been shown to have anti-inflammatory and analgesic effects without significant toxicity . At higher doses, this compound can cause adverse effects, such as gastrointestinal irritation and renal toxicity . These threshold effects highlight the importance of careful dosage management in both experimental and therapeutic contexts.

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes hydrolysis to produce salicylic acid and phenethyl alcohol . Salicylic acid can then be further metabolized through glucuronidation and conjugation with glycine to form salicyluric acid . These metabolic pathways are crucial for the elimination of this compound from the body and can influence its overall bioavailability and efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins . It can accumulate in lipid-rich environments due to its hydrophobic nature, which can influence its localization and activity. The distribution of this compound within the body can also be affected by factors such as blood flow and tissue permeability .

Subcellular Localization

This compound is primarily localized in the cytoplasm and lipid-rich compartments of cells . Its subcellular localization can influence its activity, as it may interact with specific organelles or biomolecules within these compartments. For example, this compound can affect mitochondrial function by modulating the activity of enzymes involved in oxidative phosphorylation . Additionally, post-translational modifications, such as esterification, can direct this compound to specific subcellular locations, further influencing its biochemical effects .

Preparation Methods

Phenethyl salicylate can be synthesized through two primary methods:

    Alcohol Interchange Reaction: This method involves the reaction between phenethyl alcohol and methyl salicylate. The reaction conditions typically include heating the reactants to facilitate the interchange.

    Azeotropic Esterification: In this method, phenethyl alcohol is esterified with salicylic acid. .

Chemical Reactions Analysis

Phenethyl salicylate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of phenethyl salicylic acid.

    Reduction: Reduction reactions can convert this compound to phenethyl alcohol and salicylic acid.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia. .

Scientific Research Applications

Phenethyl salicylate has several scientific research applications:

Comparison with Similar Compounds

Phenethyl salicylate is similar to other salicylate esters, such as:

Properties

IUPAC Name

2-phenylethyl 2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c16-14-9-5-4-8-13(14)15(17)18-11-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMSDIQQNIRGDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0052592
Record name Phenethyl salicylate
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Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, white granular crystals with a faint, balsamic, floral odour
Record name Phenethyl salicylate
Source Human Metabolome Database (HMDB)
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Record name Phenethyl salicylate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

370.00 °C. @ 760.00 mm Hg
Record name Phenethyl salicylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035019
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Solubility

insoluble in water, glycerol, glycols; soluble in organic solvents, oils, soluble (1 g in 20 ml of 95% ethanol) (in ethanol)
Record name Phenethyl salicylate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/802/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

87-22-9
Record name Phenethyl salicylate
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Record name Phenethyl salicylate
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Record name Phenethyl salicylate
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Record name Benzoic acid, 2-hydroxy-, 2-phenylethyl ester
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Record name Phenethyl salicylate
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Record name Phenethyl salicylate
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Record name PHENETHYL SALICYLATE
Source FDA Global Substance Registration System (GSRS)
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Record name Phenethyl salicylate
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URL http://www.hmdb.ca/metabolites/HMDB0035019
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

44 °C
Record name Phenethyl salicylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035019
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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